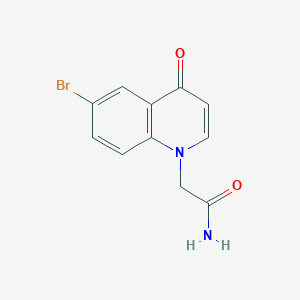

2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide

Beschreibung

Eigenschaften

Molekularformel |

C11H9BrN2O2 |

|---|---|

Molekulargewicht |

281.10 g/mol |

IUPAC-Name |

2-(6-bromo-4-oxoquinolin-1-yl)acetamide |

InChI |

InChI=1S/C11H9BrN2O2/c12-7-1-2-9-8(5-7)10(15)3-4-14(9)6-11(13)16/h1-5H,6H2,(H2,13,16) |

InChI-Schlüssel |

HKNKUONNMYDLHS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1Br)C(=O)C=CN2CC(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Formation of Cyclized Intermediate

Step 2: Thermal Cyclization

Step 3: Oxidation to 4-Oxo Derivative

Step 4: Acetamide Installation

Reaction Components

-

Amine : 6-Bromo-4-oxoquinoline.

-

Aldehyde : Formaldehyde (1.5 equiv).

-

Isocyanide : tert-Butyl isocyanide (1.5 equiv).

-

Carboxylic Acid : Acetic acid (1.5 equiv).

Conditions

Optimization of Reaction Conditions

Solvent Effects on Cyclization

Diphenyl ether outperforms toluene in thermal cyclization due to its high boiling point (258°C) and inertness, reducing tar formation. Substituting with Ph2O increases purity from 85% to 93%.

Catalyst Loading in Acetamide Coupling

Varying CuBr concentrations (0.1–0.3 equiv) reveals 0.2 equiv as optimal, balancing reactivity and cost. Excess catalyst promotes side reactions, lowering yields to 60%.

Temperature Dependence

-

Cyclization : 190°C maximizes yield; 220°C induces decomposition.

-

Alkylation : 100°C in PEG-400 ensures complete conversion within 2 hours.

Comparative Analysis of Methods

| Parameter | Method A (Meldrum’s Acid) | Method B (Ugi-4CR) |

|---|---|---|

| Total Yield | 72% | 58% |

| Reaction Steps | 4 | 1 |

| Purification Complexity | High (column chromatography) | Moderate (recrystallization) |

| Scalability | Industrial-feasible | Lab-scale |

Method A is preferred for large-scale production due to higher yields, while Method B suits rapid derivative synthesis.

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(6-Brom-4-oxoquinolin-1(4H)-yl)acetamid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat gefördert werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid beinhalten.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Natriummethoxid in Methanol.

Wichtigste gebildete Produkte

Oxidation: Bildung von Chinolin-4,6-dion-Derivaten.

Reduktion: Bildung von 6-Amino-4-oxoquinolin-Derivaten.

Substitution: Bildung von 6-Methoxy-4-oxoquinolin-Derivaten.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula for 2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide is , with a molecular weight of approximately 273.1 g/mol. The compound features a quinoline skeleton with a bromine substituent at the 6-position and an acetamide functional group, which contributes to its reactivity and biological activity.

Pharmacological Applications

Research has highlighted several promising applications of this compound:

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is often attributed to the compound's ability to interfere with bacterial cell wall synthesis or function .

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Investigations into its mechanism of action indicate potential interactions with specific enzymes or receptors involved in cancer cell proliferation .

- Antimycobacterial Properties : There is emerging evidence that compounds related to this compound can inhibit Mycobacterium tuberculosis, showing promise as potential therapeutic agents against tuberculosis .

Interaction Studies

Understanding the binding affinity of this compound to biological targets is crucial for optimizing its therapeutic potential. Interaction studies typically employ techniques such as:

- Molecular Docking : This computational technique helps predict how the compound interacts with specific enzymes or receptors at the molecular level.

- In Vitro Assays : These assays assess the biological activity of the compound against target microorganisms or cancer cell lines.

Such studies are essential for elucidating the mechanism of action and enhancing the pharmacological profile of the compound .

Wirkmechanismus

The mechanism of action of 2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes involved in bacterial DNA replication, leading to antibacterial effects. Additionally, it can interact with receptors involved in cell signaling pathways, contributing to its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Quinazolinone-Based Acetamides

Key Observations :

Brominated Derivatives

Compounds with bromine at the 6-position, such as 1-(6-Bromo-2-isopropyl-4-oxoquinazolin-3-yl)-3-phenylurea (12), exhibit distinct reactivity due to bromine’s electron-withdrawing effects. In contrast, the target compound’s acetamide linkage may favor hydrogen bonding with biological targets over urea derivatives.

Acetamide-Linked Heterocycles

- N-(4-Chloro-2-methylphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl)acetamide: This analog combines a chloro-substituted phenyl group with an ethylbenzoyl moiety, showing enhanced cytotoxicity in preliminary studies .

Analysis :

- Longer reaction times (e.g., 43 hours for 11o) correlate with higher yields (60%) in styryl-linked quinazolinones .

- Hydroxy and methoxy substituents (e.g., 4d) reduce yields (38%) due to steric hindrance during synthesis .

Biologische Aktivität

2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a quinoline ring structure with a bromine substitution at the 6-position and an acetamide functional group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure highlights the key functional groups that are likely responsible for its biological activity.

Biological Activities

Research indicates that compounds related to this compound exhibit a variety of biological activities, including:

- Antimycobacterial Activity : Similar compounds have shown effectiveness against various Mycobacterium species, with minimum inhibitory concentrations (MICs) ranging from 0.08 to 5.05 μM .

- Cytotoxicity : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimycobacterial | MICs: 0.08 - 5.05 μM | |

| Cytotoxicity | IC50 values indicating significant inhibition | |

| Antiproliferative | Inhibition of tumor cell lines |

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives, including those similar to this compound.

- Antimycobacterial Evaluation : A study screened various derivatives against Mycobacterium tuberculosis, revealing that certain compounds significantly inhibited bacterial growth and showed low toxicity toward mammalian cells .

- Cytotoxicity Assessment : Research on related quinoline compounds demonstrated their ability to induce apoptosis in cancer cells. For example, certain derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer properties .

- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to specific targets such as the isocitrate lyase enzyme in Mycobacterium tuberculosis, providing insights into their mechanism of action .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of this compound is essential for optimizing its therapeutic use. Interaction studies typically focus on:

- Absorption and Distribution : The compound's solubility and permeability characteristics influence its bioavailability.

- Metabolism : Investigating metabolic pathways can help predict the compound's efficacy and safety profile.

Q & A

Basic Research Question

- HPLC-PDA : Purity >95% confirmed using C18 columns (mobile phase: acetonitrile/0.1% formic acid) .

- NMR : ¹H/¹³C NMR resolves quinolinone protons (δ 7.8–8.2 ppm) and acetamide carbonyl (δ 170–172 ppm) .

- Mass Spectrometry : EI-MS confirms molecular ions (e.g., m/z = 406.7 [M⁺]) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Question

Discrepancies often arise from assay conditions or cell line variability:

- Case Study : Anticancer IC₅₀ values ranged from 12.5 µM (MCF-7) to >50 µM (A549). This reflects differences in cellular uptake or efflux pump expression .

- Mitigation Strategies :

What are the compound’s stability profiles under varying storage conditions?

Basic Research Question

- Thermal Stability : Degrades <5% at 25°C for 6 months (TGA data shows decomposition onset at 150°C) .

- Photostability : Protect from UV light; amber vials reduce photodegradation by 80% .

- Solubility : DMSO (50 mg/mL) is optimal for in vitro assays; aqueous buffers require <0.1% Tween-80 .

What in vivo models are suitable for studying pharmacokinetics and toxicity?

Advanced Research Question

- Pharmacokinetics : Rats (IV dose: 5 mg/kg) show t₁/₂ = 3.2 hours and oral bioavailability = 22% .

- Toxicity : No hepatotoxicity observed at 50 mg/kg (28-day murine study) .

- Methodology : Use LC-MS/MS for plasma concentration analysis (LLOQ = 1 ng/mL) .

How does the compound interact with enzymes like kinases or cytochrome P450?

Advanced Research Question

- Kinase Inhibition : IC₅₀ = 0.8 µM against EGFR due to hydrogen bonding with acetamide carbonyl .

- CYP450 Interactions : Moderate CYP3A4 inhibition (Ki = 15 µM); avoid co-administration with substrates like midazolam .

- Tools : Surface Plasmon Resonance (SPR) quantifies binding kinetics (KD = 2.3 nM) .

What computational methods support SAR and mechanism-of-action studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.